2-(2,5-Dimethylphenyl)piperidine oxalate
Description
2-(2,5-Dimethylphenyl)piperidine oxalate is a piperidine derivative featuring a 2,5-dimethylphenyl substituent on the piperidine ring, paired with an oxalate counterion. According to , analogs such as 2-(2,5-dimethylphenyl)piperidine derivatives are synthesized via solvent extraction, hydrogenation, and crystallization, with purity confirmed through chromatography (HPLC), mass spectrometry (MS), and spectroscopic methods (IR, $^1$H NMR) . Physical properties such as melting points (e.g., 115–118°C for structurally related compounds) and molecular weights (e.g., ~180–200 g/mol) are consistent with substituted piperidine frameworks .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)piperidine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.C2H2O4/c1-10-6-7-11(2)12(9-10)13-5-3-4-8-14-13;3-1(4)2(5)6/h6-7,9,13-14H,3-5,8H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIUNBCCFYOFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)piperidine oxalate typically involves the reaction of 2,5-dimethylphenylpiperidine with oxalic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in a pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and more efficient purification methods. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Industrial production methods may also include the use of catalysts to speed up the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)piperidine oxalate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are often performed in anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines). The conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxidized derivatives, while reduction may yield different reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituent introduced.
Scientific Research Applications
2-(2,5-Dimethylphenyl)piperidine oxalate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its effects on various biological systems to understand its potential therapeutic applications.
Medicine: It is explored for its potential use in drug development. Its interactions with biological targets are studied to identify possible medicinal properties.
Industry: The compound is used in the development of new materials and industrial processes. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)piperidine oxalate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamides
- Structure : Carboxamide backbone with 2,5-dimethylphenyl substitution.
- Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC$_{50}$ ~10 µM), attributed to the electron-withdrawing properties and lipophilicity of the 2,5-dimethylphenyl group .
- Comparison: While sharing the 2,5-dimethylphenyl moiety, the carboxamide backbone differs from piperidine, leading to distinct biological targets (PET inhibition vs.
2,5-Dimethoxyphenylpiperidines
- Structure : Piperidine backbone with 2,5-dimethoxyphenyl substitution.
- Activity : Acts as selective serotonin reuptake inhibitors (SSRIs), with substituent position (2,5-) and electron-donating methoxy groups critical for targeting serotonin transporters .
- This highlights the role of substituent electronic properties in target specificity .
3-[2-(2,4-Dichloro-3,5-Dimethylphenoxy)ethyl]piperidine Hydrochloride
- Structure: Piperidine with 2,4-dichloro-3,5-dimethylphenoxy ethyl chain.
- Properties : The hydrochloride salt form enhances water solubility, while chlorine substituents increase molecular weight (MW 349.7 g/mol) and likely alter receptor binding compared to purely methyl-substituted analogs .
- Comparison : Substituent position (2,4- vs. 2,5-) and halogenation (Cl vs. CH$_3$) may confer divergent biological activities, though specific data are unavailable in the evidence.
Substituent Position and Activity Relationships
- 2,5-Dimethylphenyl vs. 3,5-Dimethylphenyl : shows that 2,5-dimethylphenyl carboxamides exhibit stronger PET inhibition than 3,5-dimethylphenyl analogs, emphasizing the importance of substituent positioning .
- Methyl vs. Methoxy : Methoxy groups in 2,5-dimethoxyphenylpiperidines enhance electron density, favoring serotonin transporter interaction, whereas methyl groups may prioritize lipophilicity over electronic effects .
Data Table: Key Comparative Properties
Biological Activity
2-(2,5-Dimethylphenyl)piperidine oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and comparisons with similar compounds.
The synthesis of this compound typically involves the reaction of 2,5-dimethylphenylpiperidine with oxalic acid under specific conditions that may include the use of solvents like ethanol or methanol and heating to facilitate the reaction. The product is purified through recrystallization or other methods to achieve high purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can modulate enzyme activities and influence cellular signaling pathways. The compound may bind to specific receptors or enzymes, leading to alterations in cellular processes such as proliferation, apoptosis, and metabolic regulation.
Cellular Effects
Research indicates that this compound can significantly affect cell function by modulating signaling pathways and gene expression. For instance, it has been observed to activate pathways that enhance cell survival and proliferation while potentially inhibiting apoptosis at certain concentrations.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits dose-dependent effects on various cell lines. At lower concentrations, it promotes cell viability and proliferation; however, at higher concentrations, it can induce cytotoxic effects leading to cell death.
In Vivo Studies
Animal model studies have shown that the compound's effects vary significantly with dosage. Low doses have been associated with beneficial outcomes such as increased cell proliferation, while high doses can result in adverse effects such as tissue damage. A study highlighted the importance of identifying a therapeutic window for safe application in potential therapeutic contexts.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 2-(2,4-Dimethylphenyl)piperidine oxalate | Similar modulation of cellular processes | Different methyl group positions affect activity |
| 2-(3,5-Dimethylphenyl)piperidine oxalate | Varying effects on enzyme inhibition | Structural differences influence reactivity |
| 2-(2,5-Dimethylphenyl)piperidine hydrochloride | Different solubility and stability profiles | Counterion affects pharmacokinetics |
Metabolic Pathways
The compound is involved in several metabolic pathways where it interacts with various enzymes. Its metabolism can lead to the formation of active metabolites that may exhibit distinct biological activities. Understanding these pathways is crucial for predicting the compound's behavior in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
